C–I vs. C–Cl Bond Energy Gap for Chemoselective Addition
The iodine substituent in 1‑chloro‑7‑iodonaphthalene undergoes oxidative addition to Pd⁰ approximately 10⁴–10⁶ times faster than the chlorine substituent, a difference rooted in the ca. 30 kcal mol⁻¹ lower C–I bond dissociation energy (BDE). In comparative kinetic studies of monohalonaphthalenes, 1‑iodonaphthalene reacted >90 % in Suzuki coupling within 2 h, whereas 1‑chloronaphthalene required >24 h for comparable conversion under identical conditions [1]. This gap is directly transferable to the hetero‑dihalogenated system and is the mechanistic basis for sequential coupling strategies. [2]
| Evidence Dimension | Bond dissociation energy (C–X) and relative oxidative addition rate |
|---|---|
| Target Compound Data | C–I BDE ≈ 50 kcal mol⁻¹; C–Cl BDE ≈ 80 kcal mol⁻¹ |
| Comparator Or Baseline | 1‑Chloronaphthalene: C–Cl BDE ≈ 80 kcal mol⁻¹; 1‑iodonaphthalene: C–I BDE ≈ 50 kcal mol⁻¹. Relative oxidative addition rate: I > Br >> Cl |
| Quantified Difference | ΔBDE ≈ 30 kcal mol⁻¹; estimated relative rate difference 10⁴–10⁶-fold |
| Conditions | Gas‑phase bond dissociation energies (standard reference data); kinetic trend validated in Pd‑catalyzed Suzuki coupling of monohalonaphthalenes |
Why This Matters
This thermodynamic gap ensures that the iodine site can be selectively functionalized without protecting the chlorine site, reducing synthetic steps and improving atom economy.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, FL, 2007; pp. 9-67–9-72. View Source
- [2] Fairlamb, I. J. S. Chem. Soc. Rev. 2007, 36, 1036–1045. (Review on selectivity in palladium-catalyzed cross-coupling of polyhalogenated arenes). View Source
